![molecular formula C16H14FN5O2 B6480986 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 897614-63-0](/img/structure/B6480986.png)

2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

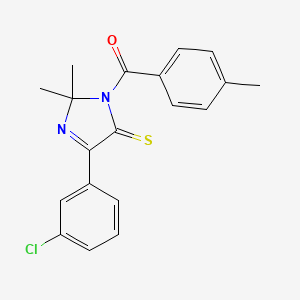

The compound “2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide” has a linear formula of C14H12FNO2. Its CAS Number is 212209-96-6 and it has a molecular weight of 245.256 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

In the title compound, the fluoro-benzene and methoxy-benzene rings are inclined at 27.06 (7) and 23.86 (7)°, respectively, to the amide portion of the molecule and at 3.46 (9)° to one another . The methoxy substituent lies close to the methoxy-benzene ring plane, with a maximum deviation of 0.152 (3) Å for the methyl C atom .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The N-acylhydrazone moiety in F2070-0208 has been investigated for its potential as an anticancer agent. Studies suggest that this compound may interfere with cancer cell growth, inhibit angiogenesis, and induce apoptosis. Researchers are exploring its efficacy against specific cancer types, including breast, lung, and colon cancers .

Anti-Inflammatory Activity

F2070-0208 shows promise as an anti-inflammatory agent. Its structure suggests that it could modulate inflammatory pathways, potentially by inhibiting specific enzymes or cytokines. Further research is needed to elucidate its mechanism of action and evaluate its effectiveness in preclinical models .

Antiviral Applications

The tetrazole ring in F2070-0208 contributes to its antiviral potential. Researchers have investigated its activity against RNA viruses, including influenza and HIV. By targeting viral replication or entry processes, this compound may offer a novel approach to antiviral therapy .

Neuroprotective Effects

Some studies have explored F2070-0208’s neuroprotective properties. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anticonvulsant Activity

The benzamide scaffold in F2070-0208 resembles known anticonvulsant drugs. Researchers have investigated its effects in animal models of epilepsy, where it demonstrated promising anticonvulsant activity. Further studies are needed to validate its safety and efficacy .

Chemical Biology and Drug Design

F2070-0208 serves as a valuable chemical probe for researchers studying biological processes. Its unique structure allows scientists to explore interactions with specific protein targets, aiding drug discovery efforts. By modifying its substituents, medicinal chemists can design derivatives with improved properties .

Eigenschaften

IUPAC Name |

2-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2/c1-24-12-8-6-11(7-9-12)22-15(19-20-21-22)10-18-16(23)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUNGBKGWZRCRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480921.png)

![N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6480928.png)

![N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6480933.png)

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B6480938.png)

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide hydrochloride](/img/structure/B6480939.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6480940.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride](/img/structure/B6480944.png)

![1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480951.png)

![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6480957.png)

![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B6480969.png)

![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480975.png)

![3,4,5-trimethoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480985.png)

![2,6-difluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480992.png)